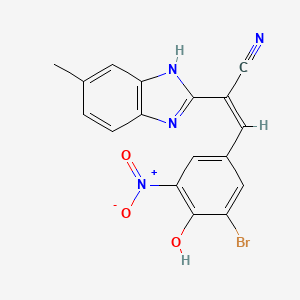![molecular formula C14H17FN2O3 B5989671 N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5989671.png)
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound characterized by the presence of a spiro ring system, a fluorophenyl group, and an amide group. This compound is part of the spirocyclic family, which is known for its unique three-dimensional structural properties and inherent rigidity. These structural features often influence the biological activity of the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
科学的研究の応用
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. One primary target is the receptor-interacting protein kinase 1 (RIPK1), which is a crucial component of the necroptosis signaling pathway. The compound acts as an inhibitor of RIPK1, disrupting the necroptosis signaling pathway and potentially reducing the occurrence of programmed cell death .
類似化合物との比較
Similar Compounds
N-(4-fluorophenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide: This compound shares a similar spirocyclic structure and fluorophenyl group but differs in the presence of additional functional groups.
1-oxa-8-azaspiro[4.5]decane: This compound has a similar spiro ring system but lacks the fluorophenyl and amide groups.
Uniqueness
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its specific combination of a spiro ring system, a fluorophenyl group, and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-2-1-3-12(10-11)16-13(18)17-6-4-14(5-7-17)19-8-9-20-14/h1-3,10H,4-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKMPODEYRKHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride](/img/structure/B5989604.png)
![[2-({4-methoxy-3-[(phenylsulfonyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5989614.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5989622.png)
![2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5989623.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B5989635.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5989659.png)
![2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B5989661.png)
![2-{[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5989665.png)
![(4-chloro-2-methylphenyl)[1-(3,4,5-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B5989674.png)
![N-({N'-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B5989681.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5989684.png)
![1-Morpholin-4-yl-3-[3-(1,2-oxazolidin-2-ylmethyl)phenoxy]propan-2-ol](/img/structure/B5989689.png)
![(5-{[1-(1-methyl-1H-benzimidazol-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-furyl)methanol](/img/structure/B5989693.png)
